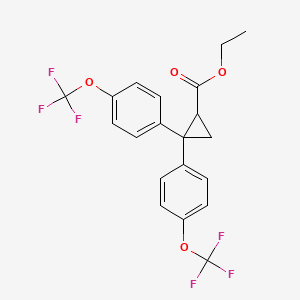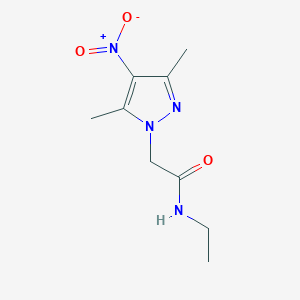
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate is a synthetic organic compound characterized by the presence of trifluoromethoxy groups attached to a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.
Introduction of Trifluoromethoxy Groups: The trifluoromethoxy groups can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Esterification: The final step involves esterification to form the ethyl ester of the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as increased resistance to degradation.
作用機序
The mechanism of action of Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
Ethyl 2,2-bis(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
Ethyl 2,2-bis(4-(methoxy)phenyl)cyclopropane-1-carboxylate: Contains methoxy groups instead of trifluoromethoxy groups.
Uniqueness
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties
特性
分子式 |
C20H16F6O4 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
ethyl 2,2-bis[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H16F6O4/c1-2-28-17(27)16-11-18(16,12-3-7-14(8-4-12)29-19(21,22)23)13-5-9-15(10-6-13)30-20(24,25)26/h3-10,16H,2,11H2,1H3 |
InChIキー |
CBQHUKAKBMDLBI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC1(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)


![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)


![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)
![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
